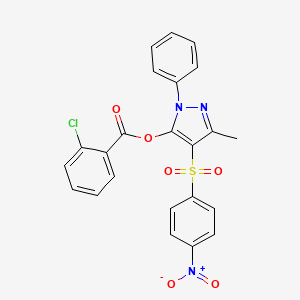
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate, also known as MNPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrazol-based organic molecule that contains a nitrophenylsulfonyl group, a chlorobenzoate group, and a phenyl group.
Mécanisme D'action
The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is not well understood. However, it is believed that the nitrophenylsulfonyl group in 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate may play a crucial role in its biological activity. The sulfonyl group may interact with biological targets such as enzymes and receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the biosynthesis of inflammatory mediators such as prostaglandins. 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have demonstrated that 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate exhibits anti-inflammatory and analgesic activities in animal models. 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has also been shown to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is also relatively easy to synthesize and purify. However, one of the limitations of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is its low solubility in water, which may limit its applications in biological studies.
Orientations Futures
There are several future directions for the research on 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate. One of the future directions is the development of more efficient synthesis methods for 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives. Another future direction is the investigation of the structure-activity relationship of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives to gain a better understanding of their biological activity. Furthermore, the potential applications of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate in various fields such as medicinal chemistry, material science, and analytical chemistry should be further explored. Finally, the development of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate-based fluorescent probes for the detection of metal ions is an area of future research.
Méthodes De Synthèse
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl derivative is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photonics. In analytical chemistry, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-13-11-17(12-14-18)27(29)30)22(26(25-15)16-7-3-2-4-8-16)33-23(28)19-9-5-6-10-20(19)24/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHAIKMKLKYOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

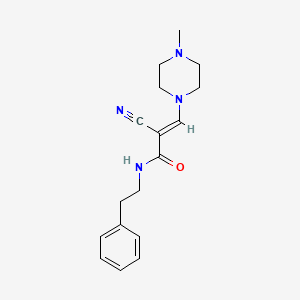
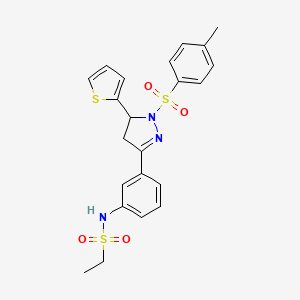

![N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)
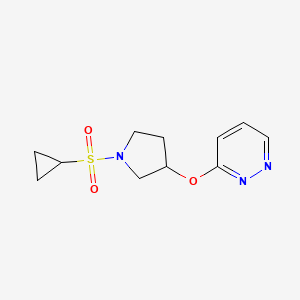
![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)
![5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid](/img/structure/B2707345.png)
![N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2707348.png)
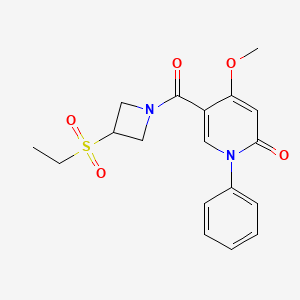
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)
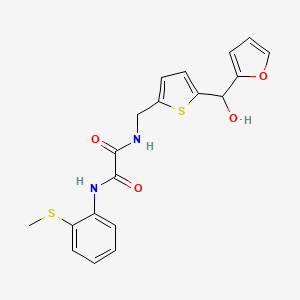
![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)